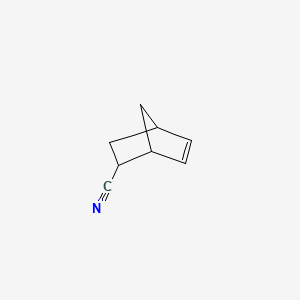
2,3-Difluoronitrobenceno
Descripción general
Descripción
2,3-Difluoronitrobenzene is an organic compound with the molecular formula C6H3F2NO2. It is a derivative of nitrobenzene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including organic synthesis and materials science .
Aplicaciones Científicas De Investigación
2,3-Difluoronitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Chemical Biology: Researchers use 2,3-difluoronitrobenzene in studies involving enzyme inhibition and protein labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Difluoronitrobenzene can be synthesized through the nitration of 2,3-difluorobenzene. The nitration process typically involves the reaction of 2,3-difluorobenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2,3-difluoronitrobenzene follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoronitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine and nitro groups makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Reduction: The nitro group in 2,3-difluoronitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various amines are used under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the nitro or fluorine groups are replaced by nucleophiles.
Reduction: The major product is 2,3-difluoroaniline.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2,3-difluoronitrobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the fluorine and nitro groups facilitate the attack of nucleophiles on the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoronitrobenzene: Similar in structure but with fluorine atoms at the 2 and 4 positions.
2,5-Difluoronitrobenzene: Fluorine atoms at the 2 and 5 positions.
3,4-Difluoronitrobenzene: Fluorine atoms at the 3 and 4 positions.
Uniqueness
2,3-Difluoronitrobenzene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it undergoes. The electron-withdrawing effects of the fluorine atoms at the 2 and 3 positions make it particularly reactive towards nucleophilic substitution reactions compared to its isomers .
Propiedades
IUPAC Name |
1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJRPBFPLESEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219240 | |
| Record name | 1,2-Difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-22-8 | |
| Record name | 1,2-Difluoro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Difluoro-3-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QTH3UG8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-difluoronitrobenzene?
A1: 2,4-Difluoronitrobenzene has the molecular formula C6H3F2NO2 and a molecular weight of 159.09 g/mol.
Q2: What spectroscopic data are available for characterizing difluoronitrobenzenes?
A2: Researchers commonly employ infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and 19F-NMR to characterize the structure of difluoronitrobenzenes. Mass spectrometry (MS) is also used to confirm molecular weight and fragmentation patterns. [, , , , , ]
Q3: Are there any notable features in the IR spectrum of 3-fluoro-4-nitrophenol?
A3: Yes. The IR spectrum of 3-fluoro-4-nitrophenol, synthesized from 2,4-difluoronitrobenzene, clearly shows the presence of the hydroxyl group. []
Q4: How does the conformation of difluoronitrobenzenes vary?
A4: The conformation depends on the isomer. For example, 3,5-difluoronitrobenzene is planar [], while 2,6-difluoronitrobenzene is nonplanar with the nitro group rotated out of the benzene ring plane due to steric hindrance from the ortho fluorine atoms. []
Q5: What is known about the internal rotation of the nitro group in 3,5-difluoronitrobenzene?
A5: Gas-phase electron diffraction (GED) studies have shown that the barrier to internal rotation of the nitro group in 3,5-difluoronitrobenzene is significantly lower than theoretical predictions. []
Q6: Is 2,4-difluoronitrobenzene compatible with strong bases?
A6: 2,4-Difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions with strong bases like alkoxides, leading to the displacement of fluorine. [, ]
Q7: Can you describe a common synthetic route to 3,5-dichloro-2,4-difluoroaniline, a key intermediate for teflubenzuron insecticide?
A7: This compound is synthesized via chlorination and reduction of 2,4-difluoronitrobenzene. [, , ]
Q8: How does solvent choice impact the regioselectivity of nucleophilic aromatic substitution reactions with 2,4-difluoronitrobenzene?
A8: Nonpolar solvents favor ortho-selective substitution, potentially due to stabilization of a six-membered polar transition state. []
Q9: What is the role of imidazolidenyl carbene in the synthesis of xanthones and acridones from 3,4-difluoronitrobenzene?
A9: Imidazolidenyl carbene catalyzes the nucleophilic aroylation of 3,4-difluoronitrobenzene with 2-fluorobenzaldehydes, a crucial step in the synthesis of these heterocycles. []
Q10: Can 2,4-difluoronitrobenzene be used as a building block for supramolecular assemblies?
A10: Yes, it can be combined with diamine linkers and n-butylamine to create porous or close-packed supramolecular structures. []
Q11: What computational methods are used to study difluoronitrobenzenes?
A11: Researchers utilize a variety of computational methods, including density functional theory (DFT) calculations (like B3LYP) and ab initio methods like MP2, to study difluoronitrobenzenes. [, ]
Q12: Have computational approaches been used to estimate the thermodynamic properties of difluoronitrobenzene isomers?
A12: Yes, the standard molar enthalpies of formation of difluoronitrobenzene isomers have been estimated using both the Cox empirical scheme and the composite G3MP2B3 computational approach. []
Q13: What are the main applications of difluoronitrobenzenes?
A13: Difluoronitrobenzenes, particularly isomers like 2,4-difluoronitrobenzene, are primarily used as intermediates in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. [, , , , , , , , ]
Q14: Can you provide specific examples of drugs or insecticides synthesized using difluoronitrobenzene derivatives?
A14: Yes, 2,4-difluoronitrobenzene is a precursor to the benzoylurea insecticide teflubenzuron [, , ] and the oxazolidinone antibiotic linezolid. [, , , , ]
Q15: How is 2,4-difluoro-5-nitrobenzenesulfonic acid used in biochemical research?
A15: This compound, synthesized from 2,4-difluoronitrobenzene, serves as a water-soluble protein cross-linking reagent. []
Q16: What is known about the anaerobic biotransformation of fluoronitrobenzenes?
A16: Studies indicate that fluoronitrobenzenes, including 2,4-difluoronitrobenzene, primarily undergo nitro-reduction under methanogenic conditions. The rate of transformation does not necessarily increase with the number of fluorine substituents. []
Q17: Has the acute toxicity of 2,4-difluoronitrobenzene been evaluated?
A17: Yes, studies in rabbits have investigated the skin irritation potential of 2,4-difluoronitrobenzene, employing the Draize technique for assessment. []
Q18: What are the implications of the thermal instability of N-alkylamino disubstituted nitrobenzenes in alkaline solutions?
A18: At elevated temperatures, unexpected cyclization reactions can occur, leading to the formation of benzimidazole or quinoxaline rings. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















